molecular formula C17H20N6S B6752642 N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B6752642
M. Wt: 340.4 g/mol
InChI Key: NCJZLMNTRMGYIN-UHFFFAOYSA-N
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Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining pyrimidine, piperidine, and thieno[3,2-d]pyrimidine moieties, which contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-2-12-8-15(20-10-18-12)23-6-3-4-13(9-23)22-17-16-14(5-7-24-16)19-11-21-17/h5,7-8,10-11,13H,2-4,6,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZLMNTRMGYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized through various reactions to introduce the piperidine and pyrimidine groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under inert atmosphere.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the pyrimidine or piperidine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine stands out due to its unique combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for further research and development in various scientific fields.

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